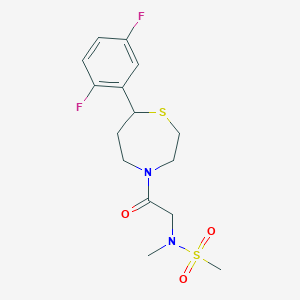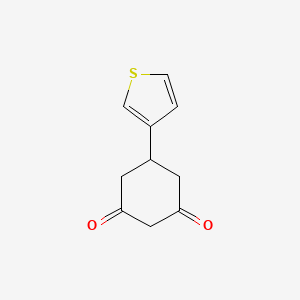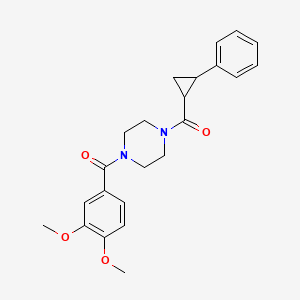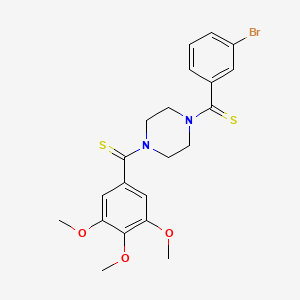![molecular formula C18H23N5O2 B2904640 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097869-19-5](/img/structure/B2904640.png)
2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a quinoxaline ring, a pyrrolidine ring, and a methylpiperazine group . Quinoxaline is a heterocyclic compound with a bicyclic structure, consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrazine). Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. Methylpiperazine is a piperazine derivative with a methyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Neuropharmacological Research
2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline, referred to here as MPQX, is a compound with significant implications in neuropharmacological research. It acts as a competitive antagonist of the NMDA receptor, specifically binding to the glycine site on the NR1 subunit. This interaction is crucial because it blocks the action of glutamate, leading to a reduction in calcium ion influx into neurons, which can mitigate synaptic plasticity and excitotoxicity. The compound's high affinity for the NMDA receptor and its selectivity make it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. MPQX has shown potential in animal models for conditions such as chronic pain, epilepsy, stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's. Its use extends to exploring molecular mechanisms of synaptic plasticity, learning, memory, and the pathophysiology of neurological and psychiatric disorders.
Anti-tubercular Agent Development
The compound's framework has been explored for developing potent anti-tubercular agents. A study detailed the synthesis and evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their activity against Mycobacterium tuberculosis H37Ra. Several derivatives demonstrated significant inhibitory activity, highlighting the potential of this chemical structure in the design of new anti-tubercular drugs. These findings support the compound's utility not only in neuropharmacology but also in infectious disease research, particularly in the search for more effective tuberculosis treatments.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21-8-10-22(11-9-21)18(24)23-7-6-14(13-23)25-17-12-19-15-4-2-3-5-16(15)20-17/h2-5,12,14H,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZOGWGISYWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine](/img/structure/B2904561.png)


![5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B2904566.png)
![ethyl (E)-3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B2904567.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2904568.png)

![N-[2,2-bis(furan-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide](/img/structure/B2904572.png)



![(E)-2-amino-N-(4-chlorophenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2904577.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2904579.png)